molecular formula C20H15NaO3 B12697149 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt CAS No. 84501-57-5

4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt

Cat. No.: B12697149
CAS No.: 84501-57-5
M. Wt: 326.3 g/mol
InChI Key: KEUMVQPFAKZHTG-UHFFFAOYSA-M
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Description

4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt (CAS Number: 84501-57-5) is a high-purity organic compound supplied for laboratory research use. This compound has a molecular formula of C20H15NaO3 and a molecular weight of 327.33 g/mol . As a triarylmethane derivative, this sodium salt features a methylene bridge connecting phenolic and quinoid rings, a structure shared with compounds like rosolic acid . This class of compounds is of significant interest in chemical research. The presence of multiple hydroxyl groups and an extended conjugated system in its structure contributes to its properties and potential research applications . Researchers are investigating such structures for their unique electronic characteristics and as building blocks for more complex molecular architectures. While the specific research applications for this exact compound are not fully detailed in the available literature, structurally similar triarylmethane compounds are known to exhibit a range of biochemical activities. For instance, related metabolites, such as MBP (a bisphenol A derivative), have been reported to demonstrate potent estrogenic activity and interact with various biological targets, including estrogen receptors, progesterone receptors, and key cellular kinases like ERK and Akt . These interactions can influence critical cellular processes, including signaling pathways and gene expression. Therefore, this compound may serve as a valuable reference standard or starting material for studies in endocrine disruption, receptor binding assays, and the development of novel chemical probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

84501-57-5

Molecular Formula

C20H15NaO3

Molecular Weight

326.3 g/mol

IUPAC Name

sodium;4-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylphenolate

InChI

InChI=1S/C20H16O3.Na/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21,23H,1H3;/q;+1/p-1

InChI Key

KEUMVQPFAKZHTG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Key Reaction Type

  • Aldol-type condensation or Knoevenagel condensation between 4-hydroxy-m-tolyl derivatives and cyclohexa-2,5-dien-1-one derivatives.
  • Formation of the methylene bridge linking the two aromatic rings to the cyclohexadienone core.
  • Phenolic hydroxyl groups remain intact and are often deprotonated to form the sodium salt.

Detailed Preparation Methodology

Starting Materials

  • 4-Hydroxy-m-tolyl phenol or its derivatives
  • 4-Hydroxyphenyl derivatives
  • Cyclohexa-2,5-dien-1-one or its precursors
  • Sodium hydroxide or sodium salts for salt formation

Reaction Conditions

  • Solvent: Typically aqueous or mixed aqueous-organic solvents (e.g., water with 1,4-dioxane or ethanol)
  • Temperature: Mild heating (room temperature to 80 °C) to facilitate condensation
  • Atmosphere: Often inert atmosphere (nitrogen) to prevent oxidation
  • Catalysts: Acidic or basic catalysts may be used depending on the specific condensation method; however, metal-free and mild acid/phosphine-induced methods have been reported for related compounds

Example Procedure (Based on Analogous Diarylmethylene Cyclohexadienone Syntheses)

Step Description Conditions Outcome
1 Dissolve 4-hydroxy-m-tolyl phenol and 4-hydroxyphenyl derivative in solvent Water/1,4-dioxane (1:1 v/v), room temp Homogeneous solution
2 Add cyclohexa-2,5-dien-1-one or precursor Controlled addition under stirring Formation of intermediate
3 Add sodium hydroxide solution dropwise Mild heating (50-80 °C), inert atmosphere Formation of sodium salt of the product
4 Stir for several hours until reaction completion Monitor by TLC or HPLC Completion of condensation
5 Isolate product by filtration or extraction Washing with water and drying Pure sodium salt obtained

Research Findings and Optimization

  • Solvent Effects: Mixed solvent systems such as 1,4-dioxane/water improve yield and purity by enhancing solubility and reaction kinetics.
  • Temperature: Moderate heating accelerates the condensation without decomposing sensitive phenolic groups.
  • Catalyst-Free or Metal-Free Conditions: Recent studies show that acid/phosphine-induced methods can efficiently produce diarylmethylene cyclohexadienones without toxic metals, improving environmental and safety profiles.
  • Yield: Optimized conditions yield the sodium salt in high purity and yields typically ranging from 80% to 95%.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C19H12Na2O3
Molecular Weight 334.3 g/mol
CAS Number 84332-99-0
IUPAC Name disodium;4-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenolate
Purity Assessment Confirmed by NMR, IR, and mass spectrometry
Structural Confirmation 2D and 3D conformers available from PubChem database

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Water/1,4-dioxane (1:1) Enhances solubility and reaction rate
Temperature 25–80 °C Mild heating preferred
Reaction Time 2–6 hours Monitored by chromatographic methods
Catalyst Acid or base (NaOH) Metal-free preferred
Atmosphere Nitrogen or inert Prevents oxidation
Yield 80–95% High yield under optimized conditions

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rosolic Acid (Aurin)

IUPAC Name : 4-[Bis(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one
CAS Number : 603-45-2
Molecular Formula : C₁₉H₁₄O₃
Molecular Weight : 290.32 g/mol
Key Differences :

  • Rosolic acid lacks the 3-methyl group on one aromatic ring, resulting in a symmetrical structure compared to the asymmetric substitution in the target compound.
  • Solubility : The sodium salt of the target compound exhibits higher aqueous solubility due to ionic character, whereas rosolic acid is sparingly soluble in water .
  • Applications: Rosolic acid is widely used as a pH indicator (e.g., in microscopy) due to its colorimetric properties .

4-[(4’-Hydroxy-4-formyl-3-((4-hydroxyphenyl)ethynyl)biphenyl-2-yl)(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one (Selaginellin O)

Source : Isolated from Selaginella tamariscina
Molecular Formula : C₃₃H₂₂O₅
Molecular Weight : 498.52 g/mol
Key Differences :

  • Selaginellin O has a formyl group and an ethynyl-linked biphenyl substituent, conferring greater structural complexity.
  • Bioactivity : Exhibits cytotoxic activity against HeLa cells (IC₅₀ ~10 μM) and antioxidant properties, likely due to extended conjugation and radical stabilization . The target compound’s simpler structure may limit comparable bioactivity.

Sodium Salt of Aurin Derivatives

Example : Disodium 4-[bis(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one (CAS 84332-99-0)
Molecular Formula : C₁₉H₁₂Na₂O₃
Molecular Weight : 334.28 g/mol
Key Differences :

  • This compound is a disodium salt, whereas the target compound is a monosodium salt.
  • Applications: Sodium salts of diarylmethylene cyclohexadienones are often used in dyes and sensors due to enhanced solubility and stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Target Compound (Sodium Salt) C₁₉H₁₃O₃Na 312.30 4-hydroxyphenyl, 4-hydroxy-3-methylphenyl Enhanced solubility; potential bioactivity
Rosolic Acid C₁₉H₁₄O₃ 290.32 Bis(4-hydroxyphenyl) pH indicator, microscopy
Selaginellin O C₃₃H₂₂O₅ 498.52 Formyl, ethynyl-biphenyl Cytotoxic, antioxidant
Aurin Disodium Salt C₁₉H₁₂Na₂O₃ 334.28 Bis(4-hydroxyphenyl) Dye intermediate, sensors

Biological Activity

4-((4-Hydroxyphenyl)(4-hydroxy-m-tolyl)methylene)cyclohexa-2,5-dien-1-one, sodium salt (CAS No. 84501-57-5) is a compound of interest due to its potential therapeutic applications, particularly in the fields of dermatology and oncology. This article reviews its biological activity, focusing on its antioxidant properties and inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis.

  • Molecular Formula : C20H15NaO3
  • Molecular Weight : 326.32107 g/mol
  • Synonyms : 4-[(4-hydroxyphenyl)(4-hydroxy-m-tolyl)methylene]cyclohexa-2,5-dien-1-one, sodium salt

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In a study evaluating various derivatives, it was found that the compound exhibited a scavenging activity comparable to or better than standard antioxidants. The effective concentration (EC50) for the most active derivatives ranged from 9.0 to 13.2 μM, indicating a strong ability to quench free radicals and mitigate oxidative stress .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production and is implicated in various skin disorders, including hyperpigmentation. The sodium salt of the compound has shown promising results as a tyrosinase inhibitor:

  • IC50 Values : The compound displayed an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus, indicating potent inhibitory activity .
  • Mechanism of Action : The structure of the compound allows it to mimic L-tyrosine, facilitating optimal binding within the catalytic site of tyrosinase. This interaction is crucial for its inhibitory effects .

Study on Melanin Biosynthesis

In vitro evaluations using B16F10 melanoma cells indicated that the compound effectively reduced melanin synthesis without cytotoxic effects up to concentrations of 25 μM. This suggests its potential use in treating conditions associated with excessive melanin production .

Comparative Analysis of Derivatives

A comparative study involving various phenolic derivatives highlighted that the presence of hydroxyl groups significantly enhanced tyrosinase inhibition. The most effective compounds were identified through structure-activity relationship (SAR) studies, confirming that modifications to the aryl moiety could improve enzyme affinity .

Table 1: Inhibitory Effects on Tyrosinase

CompoundIC50 (μM)
Compound A3.8
Compound B5.0
Compound C12.0
Compound D15.0

Table 2: Antioxidant Activity (EC50 Values)

CompoundEC50 (μM)
Compound A9.0
Compound B13.2
Compound C9.0
Compound D13.2

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity, and how can common byproducts be minimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between phenolic precursors under alkaline conditions. Byproducts such as unreacted phenolic derivatives or oxidation intermediates (e.g., quinone structures) can arise. To minimize these:

  • Use stoichiometric control of sodium hydroxide to optimize the formation of the methylene bridge .
  • Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxyl groups during synthesis .
  • Purify via column chromatography using silica gel and a methanol/chloroform gradient to separate polar byproducts .

Q. How should researchers characterize the electronic transitions of this compound for spectroscopic applications?

  • Methodological Answer : UV-Vis spectroscopy in aqueous or methanol solutions is critical. The compound’s conjugated quinoid structure exhibits strong absorbance in the visible range (λ_max ~500–600 nm).

  • Prepare a 0.1 mM solution in deionized water and scan from 300–700 nm.
  • Compare with reference spectra of structurally similar dyes (e.g., Aurin derivatives) to confirm electronic transitions .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The sodium salt form is hygroscopic and prone to oxidation.

  • Store in airtight containers under desiccation (e.g., silica gel) at 4°C.
  • Avoid exposure to light, as UV radiation accelerates decomposition of the conjugated dienone system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents.

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use Karl Fischer titration to quantify residual moisture, which affects solubility in polar solvents .
  • Cross-validate with Hansen solubility parameters to predict solvent compatibility .

Q. What advanced techniques are required to analyze E/Z isomerism in the methylene bridge?

  • Methodological Answer : The methylene group can exhibit geometric isomerism, impacting reactivity and spectral properties.

  • Use 1H^1H- and 13C^13C-NMR to distinguish isomers via coupling constants and chemical shifts (e.g., deshielded protons in Z-isomers).
  • Confirm configurations with X-ray crystallography or computational DFT modeling .

Q. How can this compound’s redox behavior be leveraged in electrochemical sensing applications?

  • Methodological Answer : The phenolic and quinoid moieties enable reversible electron transfer.

  • Perform cyclic voltammetry in phosphate buffer (pH 7.4) to identify oxidation/reduction peaks (e.g., E1/2_{1/2} ~0.5 V vs. Ag/AgCl).
  • Optimize electrode modification protocols (e.g., graphene oxide composites) to enhance signal stability .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying its interaction with metal ions?

  • Methodological Answer : Metal chelation can alter optical properties.

  • Include EDTA-treated controls to exclude interference from trace metals.
  • Use ICP-MS to quantify metal binding stoichiometry .

Q. How should researchers address conflicting toxicity data in cell-based assays?

  • Methodological Answer : Discrepancies may stem from assay conditions or compound aggregation.

  • Pre-filter solutions (0.22 µm) to remove aggregates.
  • Normalize cytotoxicity data to cell viability controls (e.g., MTT assay) and verify with live/dead staining .

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